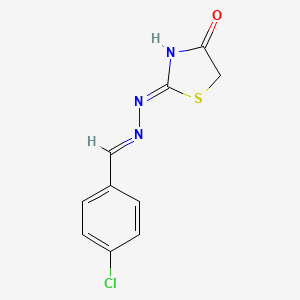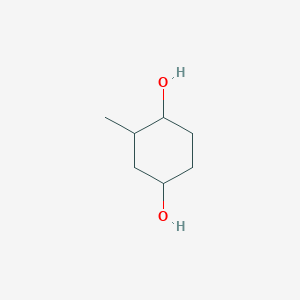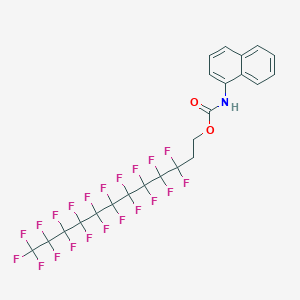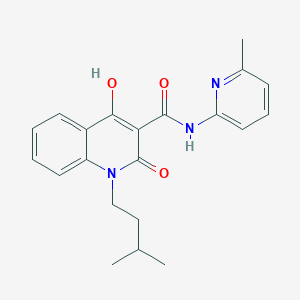
Thiazolidin-4-one, 2-(4-chlorobenzylidenhydrazono)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzaldehyde [(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is an organic compound that combines the structural features of 4-chlorobenzaldehyde and thiazolidinone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzaldehyde [(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, leading to the formation of the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobenzaldehyde [(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of 4-chlorobenzoic acid.
Reduction: Reduction can yield 4-chlorobenzylamine derivatives.
Substitution: Substitution reactions can produce various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzaldehyde [(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.
Industry: It is used in the manufacture of dyestuffs, optical brighteners, and agricultural chemicals.
Wirkmechanismus
The mechanism of action of 4-chlorobenzaldehyde [(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzaldehyde: A precursor in the synthesis of the hydrazone compound.
Thiosemicarbazide: Another precursor used in the synthesis.
4-Chlorobenzoic Acid: A potential oxidation product of the compound.
Uniqueness
4-Chlorobenzaldehyde [(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H8ClN3OS |
|---|---|
Molekulargewicht |
253.71 g/mol |
IUPAC-Name |
(2Z)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8ClN3OS/c11-8-3-1-7(2-4-8)5-12-14-10-13-9(15)6-16-10/h1-5H,6H2,(H,13,14,15)/b12-5+ |
InChI-Schlüssel |
KHBZUTKCIKDFSN-LFYBBSHMSA-N |
Isomerische SMILES |
C1C(=O)N/C(=N/N=C/C2=CC=C(C=C2)Cl)/S1 |
Kanonische SMILES |
C1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11997693.png)



![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997722.png)



![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)
